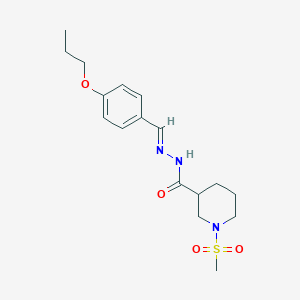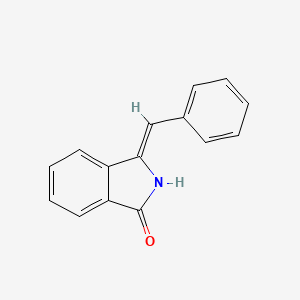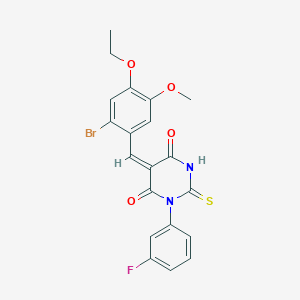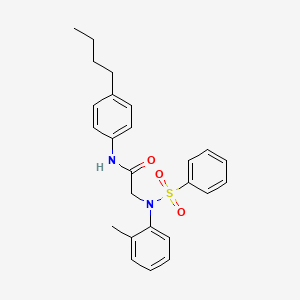
1-(methylsulfonyl)-N'-(4-propoxybenzylidene)-3-piperidinecarbohydrazide
Vue d'ensemble
Description
1-(methylsulfonyl)-N'-(4-propoxybenzylidene)-3-piperidinecarbohydrazide is a chemical compound that has been widely studied for its potential applications in the field of medicine. This compound belongs to the family of hydrazide derivatives and has been found to possess various biological properties that make it an attractive candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-(methylsulfonyl)-N'-(4-propoxybenzylidene)-3-piperidinecarbohydrazide is not fully understood. However, studies have suggested that it may exert its biological effects through various mechanisms, including:
1. Inhibition of cell proliferation: This compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Inhibition of inflammation: It has been suggested that 1-(methylsulfonyl)-N'-(4-propoxybenzylidene)-3-piperidinecarbohydrazide may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
3. Antioxidant activity: This compound has been found to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-N'-(4-propoxybenzylidene)-3-piperidinecarbohydrazide has been found to possess various biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: This compound has been found to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
2. Reduction of inflammation: It has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
3. Antioxidant activity: This compound has been found to scavenge free radicals and protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-(methylsulfonyl)-N'-(4-propoxybenzylidene)-3-piperidinecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in the field of medicine. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 1-(methylsulfonyl)-N'-(4-propoxybenzylidene)-3-piperidinecarbohydrazide. Some of these directions include:
1. Further studies on the mechanism of action of this compound.
2. Development of more potent analogs of 1-(methylsulfonyl)-N'-(4-propoxybenzylidene)-3-piperidinecarbohydrazide for use as anti-cancer, anti-inflammatory, and antioxidant agents.
3. Evaluation of the safety and efficacy of this compound in animal models and clinical trials.
4. Investigation of the potential of this compound for use in combination therapy with other anti-cancer or anti-inflammatory agents.
In conclusion, 1-(methylsulfonyl)-N'-(4-propoxybenzylidene)-3-piperidinecarbohydrazide is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It possesses various biological properties that make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in animal models and clinical trials.
Applications De Recherche Scientifique
1-(methylsulfonyl)-N'-(4-propoxybenzylidene)-3-piperidinecarbohydrazide has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological properties that make it an attractive candidate for further research. Some of the potential applications of this compound include:
1. Anti-cancer agent: Studies have shown that 1-(methylsulfonyl)-N'-(4-propoxybenzylidene)-3-piperidinecarbohydrazide has anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory agent: This compound has also been found to possess anti-inflammatory properties. It has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
3. Antioxidant agent: Studies have shown that 1-(methylsulfonyl)-N'-(4-propoxybenzylidene)-3-piperidinecarbohydrazide has antioxidant properties. It has been found to scavenge free radicals and protect cells from oxidative damage.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[(E)-(4-propoxyphenyl)methylideneamino]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-3-11-24-16-8-6-14(7-9-16)12-18-19-17(21)15-5-4-10-20(13-15)25(2,22)23/h6-9,12,15H,3-5,10-11,13H2,1-2H3,(H,19,21)/b18-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLTWDFVBRABPL-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]piperidine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide](/img/structure/B4756971.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-(4-isopropylphenoxy)acetamide](/img/structure/B4756997.png)
![1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4757009.png)
![2-{[5-(3-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4757011.png)
![2,5-dichloro-N-{2-[2-(2-furoyl)hydrazino]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B4757026.png)
![N-allyl-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B4757029.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4757032.png)
![2-{5-bromo-3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B4757040.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4757050.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4757069.png)
![4-tert-butyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4757076.png)
